N-(4-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
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Overview
Description
N-(4-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a compound characterized by the presence of both acetyl and chlorophenyl groups attached to a cyclopentanecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide typically involves the reaction of 4-acetylphenylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired compound. The reaction conditions often include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide
- N-(4-acetylphenyl)-N’-(4-chlorophenyl)urea
Uniqueness
N-(4-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide core, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature may enhance its stability, binding affinity, and specificity for certain molecular targets.
Properties
Molecular Formula |
C20H20ClNO2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H20ClNO2/c1-14(23)15-4-10-18(11-5-15)22-19(24)20(12-2-3-13-20)16-6-8-17(21)9-7-16/h4-11H,2-3,12-13H2,1H3,(H,22,24) |
InChI Key |
FGEMKYKULLAWJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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